N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, cyano, and fluorine substituents on its benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to form 4-bromo-2-chlorophenol. .
Formation of Benzamide: The brominated and chlorinated phenol is then reacted with 4-cyano-2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the benzamide structure can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different nucleophiles replacing the halogen atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide share structural similarities
Uniqueness: The presence of the cyano and fluorine groups in this compound imparts unique chemical properties, making it distinct from other related compounds
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-cyano-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2O/c15-9-2-4-13(11(16)6-9)19-14(20)10-3-1-8(7-18)5-12(10)17/h1-6H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJKHNXRMMHVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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